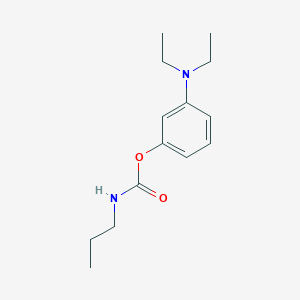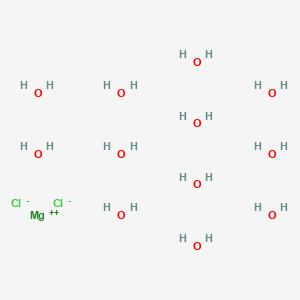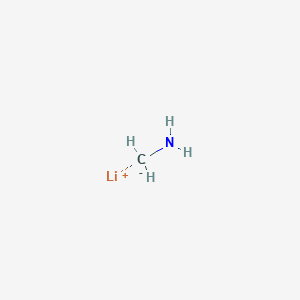
Lithium aminomethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium aminomethanide is an organolithium compound with the chemical formula LiCH₂NH₂. It is a versatile reagent in organic synthesis, known for its strong nucleophilic and basic properties. This compound is particularly useful in the formation of carbon-carbon and carbon-nitrogen bonds, making it a valuable tool in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium aminomethanide can be synthesized through the reaction of lithium amide (LiNH₂) with formaldehyde (CH₂O). The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{LiNH}_2 + \text{CH}_2\text{O} \rightarrow \text{LiCH}_2\text{NH}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organolithium chemistry may pave the way for more efficient large-scale production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium aminomethanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Deprotonation: It acts as a strong base, deprotonating weak acids.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, alkyl halides, esters.
Major Products Formed:
Alcohols: From nucleophilic addition to aldehydes and ketones.
Amines: From substitution reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
Lithium aminomethanide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of lithium aminomethanide involves its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic species. The pathways involved typically include nucleophilic addition and substitution mechanisms.
Vergleich Mit ähnlichen Verbindungen
Lithium Diisopropylamide (LDA): Another strong base used in organic synthesis.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent.
Lithium Methoxide (LiOCH₃): A nucleophilic reagent used in various organic reactions.
Uniqueness: Lithium aminomethanide is unique due to its dual functionality as both a nucleophile and a base. This makes it particularly versatile in organic synthesis, allowing it to participate in a wide range of reactions that other lithium compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
59189-59-2 |
|---|---|
Molekularformel |
CH4LiN |
Molekulargewicht |
37.0 g/mol |
IUPAC-Name |
lithium;methanamine |
InChI |
InChI=1S/CH4N.Li/c1-2;/h1-2H2;/q-1;+1 |
InChI-Schlüssel |
QUWWDJBKHQNVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
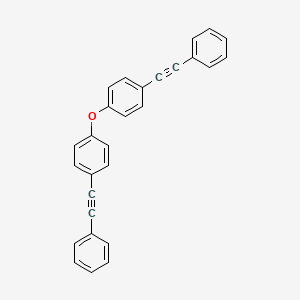

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
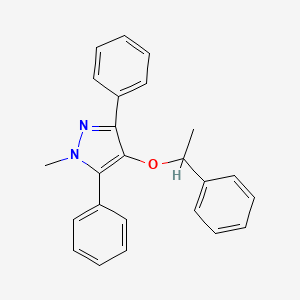



![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
